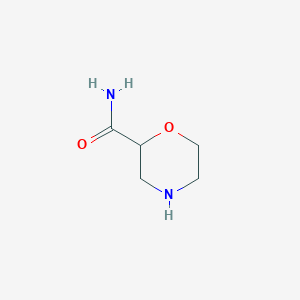![molecular formula C13H17NO2 B182287 (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline CAS No. 196393-15-4](/img/structure/B182287.png)
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors. Its effects on these receptors can lead to changes in neuronal activity and neurotransmitter release, which can have downstream effects on various physiological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline can have a range of biochemical and physiological effects. For example, it has been found to modulate dopamine release in the brain, which can affect reward processing and addiction. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on serotonin receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. However, one limitation is that its effects on these receptors can be complex and vary depending on the specific receptor subtype and brain region.
Orientations Futures
There are several future directions for research on (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction and mood disorders. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. Further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves a multi-step process. One of the common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting imine intermediate is cyclized to form the oxazoline ring. The final step involves the reduction of the oxazoline ring to the tetrahydroisoquinoline ring using a reducing agent.
Applications De Recherche Scientifique
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes.
Propriétés
Numéro CAS |
196393-15-4 |
|---|---|
Nom du produit |
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1 |
Clé InChI |
FXINNBLAJXXLQV-OLZOCXBDSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@@H]2C3=CC=CC=C3CCN2O1 |
SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
SMILES canonique |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Synonymes |
2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



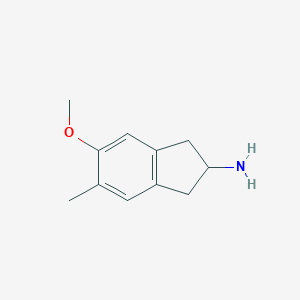
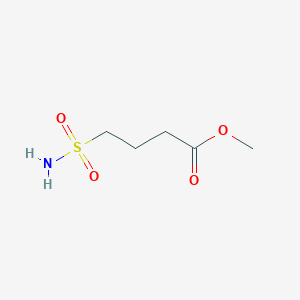
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
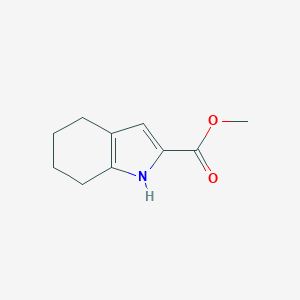
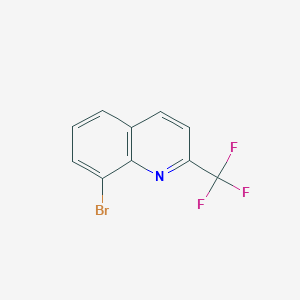
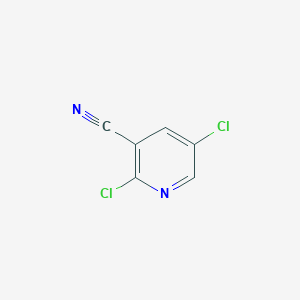
![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)
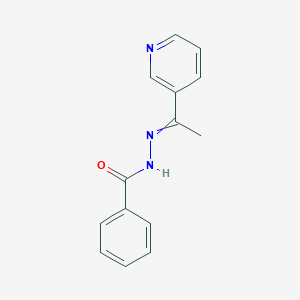
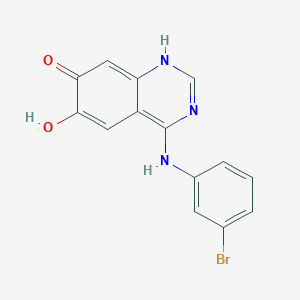
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)
